molecular formula C24H22N4O2 B14965848 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide

Cat. No.: B14965848
M. Wt: 398.5 g/mol
InChI Key: AILYPRYNCOSDEO-UHFFFAOYSA-N
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Description

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrrolo[3,2-D]pyrimidine core

Preparation Methods

The synthesis of 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the condensation of a suitable aldehyde with a pyrrole derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts such as Cs2CO3 in DMSO, and the reactions are carried out at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .

Scientific Research Applications

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(2-methylphenyl)acetamide include other pyrrolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H22N4O2/c1-16-7-5-6-10-20(16)26-21(29)14-27-13-19(17-8-3-2-4-9-17)22-23(27)24(30)28(15-25-22)18-11-12-18/h2-10,13,15,18H,11-12,14H2,1H3,(H,26,29)

InChI Key

AILYPRYNCOSDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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